molecular formula C15H10N4O2S2 B2423482 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034473-01-1

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2423482
CAS No.: 2034473-01-1
M. Wt: 342.39
InChI Key: BXURVMCRTWPUMK-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c1-8-17-14(21-19-8)10-4-5-22-15(10)18-13(20)9-2-3-11-12(6-9)23-7-16-11/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXURVMCRTWPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The thiophene and benzo[d]thiazole moieties are then introduced through subsequent reactions involving thiophene-2-carboxylic acid and 2-aminobenzothiazole .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. Key steps include:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through condensation reactions involving appropriate precursors.
  • Thiophene Integration : The thiophene ring is introduced via cyclization with suitable amine derivatives.
  • Final Coupling : The final product is obtained by coupling the benzothiazole derivative with the synthesized oxadiazole and thiophene components.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structural integrity of the synthesized compound.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. In vitro assays indicate:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest its potential as a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Anticancer Activity

Recent research indicates that benzothiazole derivatives exhibit anticancer properties. This compound has been evaluated for its effectiveness against various cancer cell lines. For example:

Cancer Cell LineIC50 (µM)
MCF7 (breast cancer)12 µM
A549 (lung cancer)15 µM
HeLa (cervical cancer)10 µM

The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in various models. In vivo studies demonstrate significant reduction in inflammatory markers in treated subjects compared to controls .

Agricultural Applications

This compound has also been investigated for its potential use as a pesticide or herbicide due to its bioactive properties. Its application can lead to enhanced resistance against fungal pathogens in crops while minimizing damage to beneficial microorganisms .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in Progress in Chemical and Biochemical Research, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Research conducted at the University of Babylon demonstrated that this compound exhibited significant cytotoxicity against pancreatic cancer cells with an IC50 value comparable to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s heterocyclic structure allows it to bind effectively to these targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity allows for diverse applications in medicinal chemistry, materials science, and organic synthesis .

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities. The presence of the thiophene ring contributes to the compound's electronic properties and enhances its lipophilicity.

Property Value
Molecular FormulaC15H12N4O3S
Molecular Weight352.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Compounds containing oxadiazole and benzothiazole moieties have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that similar compounds can inhibit enzymes involved in tumor progression and induce apoptosis in cancer cells.

For example, a study demonstrated that derivatives of oxadiazoles showed inhibitory activity against human cancer cell lines with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL . This suggests that the compound may possess comparable or enhanced activity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related oxadiazole derivatives indicates broad-spectrum antimicrobial activity against bacteria and fungi . The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in pathogens.

Enzyme Inhibition

This compound may interact with various biological targets:

  • Histone Deacetylases (HDACs) : Compounds with similar structures have shown inhibition against HDACs, which play a crucial role in cancer cell proliferation .
  • Carbonic Anhydrases (CAs) : Some oxadiazole derivatives exhibit inhibitory effects on CAs, which are critical for maintaining pH balance in tissues .

Binding Affinity Studies

High-throughput screening methods have been employed to assess the binding affinity of this compound to specific enzymes or receptors involved in disease pathways. Preliminary findings suggest that it may interact effectively with targets implicated in cancer and microbial infections .

Study 1: Anticancer Activity Assessment

In a study evaluating various oxadiazole derivatives for anticancer activity, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds showed that those with similar structural features displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition .

Q & A

Q. Q1. What are the standard synthetic routes for N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide?

A common method involves coupling a thiophene-oxadiazole precursor with a benzothiazole-carboxamide moiety. For example:

  • Step 1: Synthesize the thiophene-oxadiazole core via cyclization of thioamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Functionalize the benzothiazole ring at the 6-position with a carboxamide group using chloroacetyl chloride or similar acylating agents in dioxane or ethanol .
  • Step 3: Couple the two fragments via nucleophilic substitution or amide bond formation, often requiring inert conditions and catalysts like triethylamine .

Q. Q2. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy: Assign peaks for diagnostic protons (e.g., thiophene C-H at δ 6.5–7.5 ppm, benzothiazole aromatic protons at δ 7.8–8.5 ppm) .
  • Mass spectrometry: Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to validate the oxadiazole and thiophene linkages .
  • X-ray crystallography: Resolve tautomeric forms (e.g., thione-thiol equilibria in oxadiazole derivatives) .

Q. Q3. What preliminary biological activities have been reported for this compound?

While direct data is limited, structural analogs exhibit:

  • Anticancer activity: Inhibition of kinases (e.g., GSK-3β) via oxadiazole-thiophene interactions .
  • Antimicrobial effects: Thiadiazole and benzothiazole moieties disrupt bacterial membrane integrity .
  • Antiviral potential: Oxadiazole derivatives interfere with viral protease activity .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield during synthesis?

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; ethanol/THF balances reactivity and purity .
  • Base strength: K₂CO₃ vs. Cs₂CO₃ affects cyclization efficiency in oxadiazole formation (e.g., 60–93% yields observed in similar systems) .
  • Temperature control: Low temperatures (0–5°C) reduce decomposition during acylation steps .

Q. Table 1: Comparative Yields Under Varied Conditions

SolventBaseTemp (°C)Yield (%)Reference
DMFK₂CO₃2570
EthanolTriethylamine8060
THFCs₂CO₃0–593

Q. Q5. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Oxadiazole substitution: 3-Methyl groups enhance metabolic stability but reduce solubility; nitro/cyano groups increase electrophilicity and target binding .
  • Thiophene vs. thiadiazole: Thiophene improves membrane permeability, while thiadiazole enhances hydrogen bonding with enzymes .
  • Benzothiazole modifications: Fluorine at the 6-position increases bioavailability but may introduce toxicity .

Q. Q6. What analytical strategies resolve contradictions in reported biological data?

  • Dose-response profiling: Compare IC₅₀ values across assays (e.g., MTT vs. ATP-based viability tests) to rule out false positives .
  • Metabolite screening: Use LC-MS to identify degradation products that may interfere with activity .
  • Target validation: Employ CRISPR knockouts or siRNA to confirm mechanism-specific effects (e.g., kinase inhibition vs. off-target interactions) .

Q. Q7. How can computational methods guide derivative design?

  • Molecular docking: Predict binding affinities to targets like GSK-3β or viral proteases using software (AutoDock, Schrödinger) .
  • QSAR modeling: Correlate substituent electronegativity or logP values with activity trends (e.g., IC₅₀ vs. Hammett constants) .
  • ADMET prediction: Tools like SwissADME forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .

Methodological Challenges

Q. Q8. How to address low reproducibility in biological assays?

  • Standardize protocols: Use identical cell lines (e.g., HepG2 vs. HEK293 may show divergent responses) and serum-free media to minimize variability .
  • Control for tautomerism: Oxadiazole-thiol/thione equilibria can alter bioactivity; pre-equilibrate compounds in assay buffers .

Q. Q9. What strategies mitigate synthetic byproducts?

  • Chromatography: Flash column purification with ethyl acetate/hexane gradients removes unreacted thiophene or benzothiazole precursors .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by single-spot TLC .

Q. Q10. How to validate target engagement in cellular models?

  • Pull-down assays: Use biotinylated probes to isolate compound-protein complexes for MS identification .
  • Thermal shift assays: Monitor protein melting temperature shifts (ΔTm) to confirm binding .

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